3-甲氧基-N-(5-苯基-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

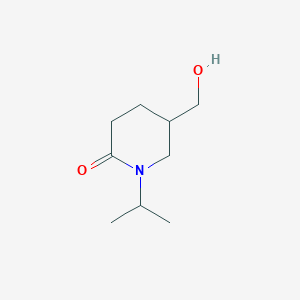

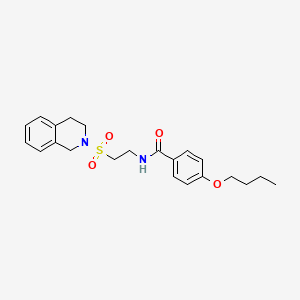

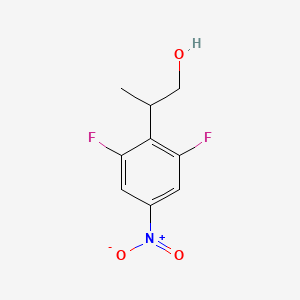

The compound “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities, particularly in cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-member heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds are interesting due to their π-conjugated electrons and their structural skeleton, which have been widely used in materials science .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization, dehydrative cyclization, and various substitution reactions . These reactions are often facilitated by different catalysts and reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents present in the compound. For instance, the presence of a bromine-containing group in the compound can be indicated by a stretching absorption band around 535.73 cm −1 .科学研究应用

Anticancer Activity

Oxadiazoles have emerged as promising scaffolds in medicinal chemistry, particularly for cancer therapy . In the case of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , it has been evaluated for its anticancer potential. Researchers synthesized a series of oxadiazoles, including this compound, and screened them for in vitro anti-cancer activity. The IC50 values against MCF-7 and KB cell lines were 112.6 µg/ml and 126.7 µg/ml, respectively. Notably, it exhibited lower toxicity in normal cell lines (L292) .

Antibacterial Properties

The compound’s antibacterial activity has also been investigated. It was tested against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. The results were compared to the standard drug ciprofloxacin .

Antifungal Activity

In addition to antibacterial effects, researchers evaluated its antifungal properties against strains of T. harzianum and A. niger, comparing it to the standard drug fluconazole .

Other Biological Activities

Oxadiazoles exhibit a wide range of biological properties, including antidiabetic, analgesic, and antioxidant effects. While specific data for this compound in these areas are scarce, its structural similarity to known bioactive molecules warrants exploration.

作用机制

Target of action

Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .

Mode of action

The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .

Biochemical pathways

The affected pathways would depend on the specific target of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .

Pharmacokinetics

Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of action

The molecular and cellular effects of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .

安全和危害

未来方向

The future directions in the research and development of 1,3,4-oxadiazole derivatives involve further exploration of their anticancer potential, molecular docking, and SAR studies . There is also interest in optimizing the synthesis process and exploring new potential applications of these compounds .

属性

IUPAC Name |

3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFTZZWTGTUGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)

![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2598920.png)

![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)